molecular formula C9H6IN B173137 8-Iodoquinoline CAS No. 1006-47-9

8-Iodoquinoline

Cat. No. B173137
CAS RN: 1006-47-9
M. Wt: 255.05 g/mol
InChI Key: OBEGSKDGFBFMFJ-UHFFFAOYSA-N
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Description

8-Iodoquinoline is a chemical compound with the molecular formula C9H6IN. It has a molecular weight of 255.05 g/mol . The compound is also known by other names such as Quinoline, 8-iodo-, 8-Iodo quinoline, and MFCD08062396 .


Molecular Structure Analysis

The 8-Iodoquinolinium ion is almost planar . The C8—I1 bond length is 2.110 (3) Å and C9—C8—I1 angle is 121.09 (19) ° .


Chemical Reactions Analysis

While specific chemical reactions involving 8-Iodoquinoline are not detailed in the search results, it’s worth noting that compounds containing the 8-Hydroxyquinoline (8-HQ) moiety are susceptible to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .


Physical And Chemical Properties Analysis

8-Iodoquinoline is a solid at 20 degrees Celsius . It should be stored under inert gas at a temperature between 0-10°C . It is sensitive to air and heat .

Scientific Research Applications

1. Antimalarial and Antimicrobial Activities

8-Iodoquinoline derivatives, particularly 8-aminoquinolines, have shown significant promise in the treatment of latent malaria. These compounds, including tafenoquine and primaquine, demonstrate revolutionary scientific discoveries with broad implications in clinical and public health sectors (Baird, 2019). Moreover, 8-aminoquinoline derivatives with iodo and nitro substitutions have displayed potent antimalarial and antimicrobial activities against Gram-negative bacteria (Phopin et al., 2016).

2. Neuroprotective and Anticancer Properties

8-Hydroxyquinoline derivatives, including iodoquinoline variants, have been identified for their neuroprotective and anticancer properties. Compounds like clioquinol have been investigated for their potential in treating Alzheimer's disease and certain cancers due to their ability to bind copper and dissolve beta-amyloid plaques in the brain (Mao & Schimmer, 2008). Additionally, clioquinol glucoconjugates have demonstrated antiproliferative activity against various tumor cell lines (Oliveri et al., 2012).

3. Antifungal Activities

8-Hydroxyquinoline derivatives exhibit a broad spectrum of antifungal activities. Studies on derivatives like clioquinol and 8-hydroxy-7-iodo-5-quinolinesulfonic acid have shown significant effects against fungi such as Candida spp. and dermatophytes. Their modes of action include damaging cell walls and compromising the functional integrity of cytoplasmic membranes (Pippi et al., 2018).

4. Role in Coordination Chemistry

8-Hydroxyquinoline and its derivatives, including 8-iodoquinoline, play a significant role in coordination chemistry. These compounds have been used to develop new supramolecular sensors, emitting devices, and self-assembled aggregates due to their metal-binding properties and versatility as ligands (Albrecht et al., 2008).

Safety And Hazards

The safety data sheet for a similar compound, 6-Iodoquinoline, indicates that it is harmful if swallowed and causes serious eye damage . It is recommended to wash skin thoroughly after handling, not to eat, drink or smoke when using this product, and to wear eye protection/face protection .

Future Directions

Compounds containing the 8-Hydroxyquinoline (8-HQ) moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

8-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEGSKDGFBFMFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590477
Record name 8-Iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Iodoquinoline

CAS RN

1006-47-9
Record name 8-Iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-iodoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
JH Son, JD Hoefelmeyer - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
… 8-Iodoquinoline is a starting material for the synthesis of 8-substituted quinoline derivatives. In this work, 8-iodoquinoline was synthesized starting from 8-aminoquinoline using the …
Number of citations: 7 scripts.iucr.org
JH Son, JD Hoefelmeyer - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
… 8-Iodoquinoline is a starting material for the synthesis of 8-substituted quinoline derivatives. The molecule 8-iodoquinoline was … 8-Iodoquinoline could be recoverd from the liquid portion …
Number of citations: 8 scripts.iucr.org
P Dhungana, PK Nandy, A Hussain… - Journal of …, 2021 - Taylor & Francis
… The C–I(2) bonds are nearly in the mean plane of the 8-iodoquinoline ring, whereas the C–I(1) bonds are bent away from the mean plane of the 8-iodoquinoline ring by approximately 10 …
Number of citations: 3 www.tandfonline.com
PK Nandy - 2021 - search.proquest.com
… This thesis describes efforts to expand synthetic protocols utilizing 8-iodoquinoline and (… The molecule 8-iodoquinoline forms bidentate κN,κI complexes with Cu+, Cu2+, Ag+, Pd2+ …
Number of citations: 0 search.proquest.com
A Blair, L Stevenson, D Dewar, SL Pimlott… - …, 2013 - pubs.rsc.org
… of an 8-iodoquinoline-2-carboxamide. Initially, formation of the 8-iodoquinoline was attempted … However, this returned none of the desired 8-iodoquinoline-2-carboxamide. Instead, 2-…
Number of citations: 19 pubs.rsc.org
HS Rust - 2021 - red.library.usd.edu
… to separate toluene, which had a pink hue from our 8-iodoquinoline. The color change in … 8-iodoquinoline with color coding to signify which proton on the structure relates to which …
Number of citations: 0 red.library.usd.edu
JH Son, MA Pudenz, JD Hoefelmeyer - Dalton Transactions, 2010 - pubs.rsc.org
… 8-Iodoquinoline was synthesized according to a modified procedure (see ESI†). … The synthesis can be performed using 8-bromoquinoline or 8-iodoquinoline with similar results. In a 250 …
Number of citations: 42 pubs.rsc.org
RP Dikshoorn - Recueil des Travaux Chimiques des Pays‐Bas, 1929 - Wiley Online Library
… that the 8-iodoquinoline de'scribed by Claus and Grau 13), which they obtained, in their opinion, from 8-aminoquinoline, was actually 5-chloro-8-iodoquinoline. Also the confusion, …
Number of citations: 18 onlinelibrary.wiley.com
BO Onserio, SR Tamang… - Acta Crystallographica …, 2015 - scripts.iucr.org
… Recently, the zwitterionic 8-iodoquinoline N-oxide was also reported (Hwang et al., 2014 [… In a 4 ml vial, HAuCl 4 ·3H 2 O (0.12 g, 0.33 mmol), 8-iodoquinoline (0.10 g, 0.39 mmol) and …
Number of citations: 1 scripts.iucr.org
SD Milicevic - 2008 - search.proquest.com
… 7,7'-Bis(diethylamino-carbonyloxy)-6,6'-diiodo-8,8'-biquinolyl was synthesized from 7-(diethylaminocarbonyloxy)-8-iodoquinoline in 54% yield by a tandem halogen-dance/oxidative …
Number of citations: 1 search.proquest.com

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